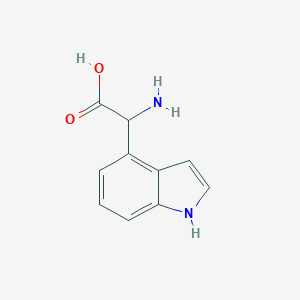

2-Amino-2-(1H-indol-4-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

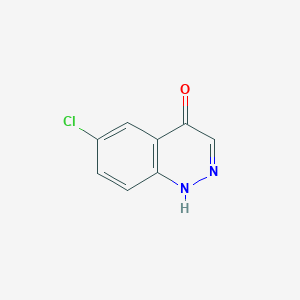

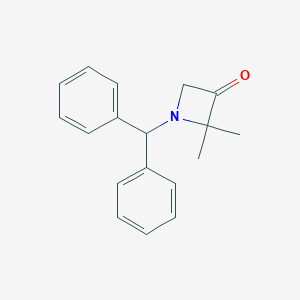

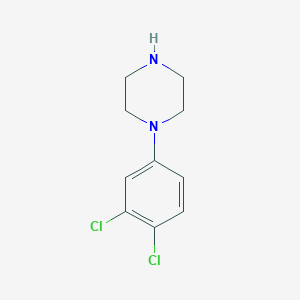

“2-Amino-2-(1H-indol-4-yl)acetic acid” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . It has a molecular weight of 190.2 .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Activities

Indole derivatives have been shown to possess anti-inflammatory and analgesic properties. They can be used in developing medications that aim to reduce inflammation and alleviate pain without causing significant side effects like ulcerogenic activity .

Anti-HIV Activity

Some indole derivatives have been synthesized and screened for their anti-HIV activity. They have shown promise in inhibiting HIV-1 and HIV-2 strains’ replication in acutely infected cells .

Signalling Molecule in Microbial Communication

Indole is known as a signalling molecule produced by bacteria and plants, playing a crucial role in microbial communication, especially in the human gut. This property can be harnessed for biotechnological applications .

Flavor and Fragrance Industry

Due to its value in flavor and fragrance, indole derivatives can be used in food industry or perfumery to enhance sensory experiences .

Anticancer Properties

Indole derivatives are being explored for their potential use in treating cancer cells due to their biologically active properties .

Antimicrobial Properties

These compounds also show promise as antimicrobial agents against various microbes, which could lead to new treatments for infections .

Safety and Hazards

The safety information for “2-Amino-2-(1H-indol-4-yl)acetic acid” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Direcciones Futuras

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences various biological activities . The interaction often involves binding to the target receptors, which can lead to changes in the function of these receptors and subsequently affect the biological processes they are involved in .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways can vary widely, depending on the specific biological activity being influenced.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, the effects can be expected to be diverse .

Propiedades

IUPAC Name |

2-amino-2-(1H-indol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-2-1-3-8-6(7)4-5-12-8/h1-5,9,12H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCMPKFHUWSVIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(1H-indol-4-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)

![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)